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molecular formula C7H3Cl2F3 B041404 2,4-Dichlorobenzotrifluoride CAS No. 320-60-5

2,4-Dichlorobenzotrifluoride

Cat. No. B041404
M. Wt: 215 g/mol
InChI Key: KALSHRGEFLVFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576088B2

Procedure details

From 2,4-dichlorobenzotrifluoride (215 mg, 1 mmol), AlCl3 (400 mg, 3 mmol) and fluorobenzene (96 mg, 1 mmol), light yellow oil (382 mg, 118% crude).
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
96 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](F)(F)F.[Al+3].[Cl-:14].[Cl-:15].[Cl-].[F:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]([C:21]1[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=1)([Cl:15])[Cl:14] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(F)(F)F
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
96 mg
Type
reactant
Smiles
FC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)C(Cl)(Cl)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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